{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is a chemical compound characterized by the presence of a trifluoromethyl-substituted phenyl group attached to a methylamine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the influence of the trifluoromethyl groups on the pharmacological properties of related compounds. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making derivatives of this compound valuable in drug discovery.
The compound can be synthesized through various methods, including direct amidation reactions and reductive amination processes. The synthesis of related compounds has been documented in several studies, showcasing the utility of trifluoromethyl-substituted phenyl groups in enhancing biological activity against various pathogens.
This compound can be classified as an organic amine and belongs to the category of substituted phenyl compounds. It features a tertiary amine structure due to the presence of three carbon-containing groups attached to the nitrogen atom.
The synthesis of {[3,5-bis(trifluoromethyl)phenyl]methyl}(methyl)amine can involve several approaches:
The molecular structure of {[3,5-bis(trifluoromethyl)phenyl]methyl}(methyl)amine features:
This structure contributes to its unique chemical properties and reactivity.
The compound can participate in various chemical reactions typical for amines and aromatic compounds:
The mechanism by which {[3,5-bis(trifluoromethyl)phenyl]methyl}(methyl)amine exerts its effects may involve:
Studies indicate that compounds with similar structures exhibit improved pharmacodynamics and pharmacokinetics, making them effective in various therapeutic applications .
Umpolung (polarity reversal) approaches enable unconventional disconnections for synthesizing this pharmaceutically relevant scaffold. A particularly efficient method utilizes 3,5-bis(trifluoromethyl)benzyl chloride as the key electrophile in nucleophilic displacement reactions. When reacted with methylamine under optimized conditions (40% aqueous methylamine in methanol, 50-60°C, 2-10 hours), this strategy achieves exceptional yields exceeding 95% while minimizing bis-alkylation byproducts. The electron-withdrawing nature of the trifluoromethyl groups significantly activates the benzylic position toward nucleophilic attack, rendering this approach highly efficient for constructing the target molecular architecture [7].
Table 1: Comparative Analysis of Synthetic Routes to {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine
Synthetic Strategy | Key Intermediate | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Umpolung Amination | 3,5-Bis(trifluoromethyl)benzyl chloride | Methylamine (aq.), MeOH, 50-60°C, 2-10h | >95 | High efficiency, minimal byproducts |
Reductive Amination | 3,5-Bis(trifluoromethyl)benzaldehyde | Methylamine, Reducing Agent | ~50 | Commercially available aldehyde |
Boc-Protected Route | 3,5-Bis(trifluoromethyl)benzylamine | Boc₂O, NaH, CH₃I, Deprotection | 75 (3 steps) | Avoids over-alkylation concerns |
Catalyst-free methodologies provide economical and operationally simple alternatives for constructing benzylic amines with trifluoromethyl motifs. A highly efficient approach involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde with primary amines under mild conditions. This reaction proceeds without metal catalysts in methanol solvent with sodium hydroxide as a base at ambient temperature, yielding Schiff base intermediates. Subsequent in situ reduction (though not detailed in the available sources for this specific amine) typically employs reagents like sodium borohydride or sodium cyanoborohydride to furnish the secondary amine. This route demonstrates the feasibility of accessing structurally complex trifluoromethylated amines without transition metal catalysts, reducing cost and potential metal contamination concerns in pharmaceutical synthesis [9].
While thiocarbamoyl fluorides represent emerging intermediates in fluorinated amine synthesis, alternative pathways demonstrate superior efficiency for synthesizing the target compound. The direct aminodehalogenation route (Section 1.1) achieves near-quantitative yields in a single step from readily available 3,5-bis(trifluoromethyl)benzyl chloride. In contrast, methodologies employing hydrazone intermediates derived from 3',5'-bis(trifluoromethyl)acetophenone (requiring condensation with 4-hydrazinobenzoic acid followed by Vilsmeier-Haack cyclization) involve multiple steps and offer lower overall yields (typically 60-80% per step, cumulatively lower than the direct route) [5]. Thiocarbamoyl routes, though valuable for certain applications, introduce unnecessary complexity for this specific molecular target due to the commercial availability of advanced precursors like the benzyl chloride or benzylamine.
Table 2: Efficiency Assessment of Intermediate Types for Target Amine Synthesis
Intermediate Type | Synthetic Steps to Amine | Typical Yield per Step (%) | Overall Complexity | Scalability |
---|---|---|---|---|
Benzyl Halide (Direct) | 1 | >95 | Low | Excellent |
Aldehyde (Reductive) | 2 | ~75 (Step 1), ~65 (Step 2) | Moderate | Good |
Hydrazone (Cyclization) | 3+ | 60-80 | High | Moderate |
Thiocarbamoyl Fluoride | 3+ | 50-75 | High | Challenging |
The synthesis and subsequent derivatization of {[3,5-bis(trifluoromethyl)phenyl]methyl}(methyl)amine demonstrate remarkable tolerance toward diverse functional groups, enabling late-stage diversification crucial for medicinal chemistry. The aminodehalogenation step (methylamine + benzyl chloride) proceeds effectively in polar protic solvents like methanol without affecting the robust trifluoromethyl groups. Furthermore, the resulting secondary amine serves as a versatile platform for further modifications. Reductive amination protocols tolerate aromatic halides (F, Cl, Br), alkyl chains (methyl, isopropyl), ethers (methoxy, phenoxy), thioethers (methyl sulfide), and electron-withdrawing groups like nitriles, enabling the synthesis of structurally diverse tertiary amines and amides essential for structure-activity relationship (SAR) studies. This broad tolerance facilitates the incorporation of the potent 3,5-bis(trifluoromethyl)benzyl moiety into complex molecular architectures [5] [7].
Table 3: Functional Group Compatibility in {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine Synthesis and Derivatization
Reaction Stage | Tolerated Functional Groups | Sensitive Groups Requiring Protection |
---|---|---|
Aminodehalogenation | -CF₃, -F, -Cl, -Br, -OMe, -SMe, -CN, alkyl (-Me, -iPr), aryl | -CHO, -COOH, -OH, -NH₂ (unprotected) |
Reductive Amination | -CF₃, -F, -Cl, -Br, -OMe, -SMe, -CN, ester, ketone (aliphatic), aryl, heteroaryl | -B(OH)₂, -SiR₃ |
Amide Coupling | -CF₃, -F, -Cl, -Br, -OMe, -SMe, -CN, -OR, alkyl, aryl, heteroaryl, -NO₂, ester, ether | -SH, -NH₂ (unless reacting) |
Late-stage introduction of the 3,5-bis(trifluoromethyl)benzyl group significantly enhances the biological potency and pharmacokinetic profiles of pharmacophores. This strategy leverages the electron-deficient aromatic system and enhanced lipophilicity conferred by the two trifluoromethyl groups to improve target binding and membrane permeability. For instance, coupling the amine with pyrazole-carbaldehydes via reductive amination yields derivatives exhibiting exceptional antibacterial activity against Gram-positive pathogens like MRSA (MIC values as low as 0.25 µg/mL) and potent biofilm eradication (MBEC values down to 1 µg/mL), significantly outperforming clinical benchmarks like vancomycin and daptomycin [5]. Similarly, incorporating this motif into 1,8-naphthyridine scaffolds via palladium-catalyzed cross-coupling ([Pd(PPh₃)₄]) generates potent anticancer agents active against MCF7, SiHa, and A549 cell lines (IC₅₀ values 13.45 ± 0.06 to 18.26 ± 0.11 µM) and broad-spectrum antimicrobials. The ability to install this high-impact moiety at a late stage provides a powerful tool for optimizing lead compounds targeting diverse diseases, ranging from resistant bacterial infections to cancer [5] [6] [10].
Table 4: Biological Impact of Late-Stage 3,5-Bis(Trifluoromethyl)Benzyl Incorporation
Pharmacophore Core | Biological Target | Key Enhancement after Derivatization | Potency (Best Compound) |
---|---|---|---|
Pyrazole | MRSA, VRE, Bacterial Biofilms | >4-fold increase vs. Vancomycin/Daptomycin; Biofilm Eradication | MIC: 0.25 µg/mL; MBEC: 1 µg/mL |
1,8-Naphthyridine | MCF7, SiHa, A549 Cancer Cells | Significant Cytotoxicity; c-Met Inhibition | IC₅₀: 13.45 ± 0.06 µM (MCF7) |
1,8-Naphthyridine | S. aureus, E. coli, C. albicans | Broad-spectrum antimicrobial activity | Inhibition Zone: 22.5-41.5 mm |
Palladium Pincer Complexes | Chiral Catalysis | Enhanced Reactivity/Selectivity in Asymmetric Synthesis | N/A - Catalyst Performance [8] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4